molecular formula C67H152N32O4 B12350533 CID 137699585

CID 137699585

Cat. No.: B12350533
M. Wt: 1470.1 g/mol
InChI Key: XSCLWOSUNQFZJO-FADGEIAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 137699585” is a chemical entity registered in the PubChem database. PubChem is a comprehensive resource for chemical information, providing data on the biological activities of small molecules. This compound is part of a vast collection of chemical structures and their associated biological activities.

Chemical Reactions Analysis

CID 137699585 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups to a double or triple bond. Common reagents include hydrogen gas and halogens.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 137699585 has various scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Medicine: It could be investigated for its potential therapeutic effects or as a lead compound in drug discovery.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of CID 137699585 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

CID 137699585 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar chemical structures or biological activities

Some similar compounds include:

  • CID 2244 (aspirin)
  • CID 5161 (salicylsalicylic acid)
  • CID 3715 (indomethacin)
  • CID 1548887 (sulindac)

These compounds share structural similarities but may differ in their specific biological activities and applications.

Properties

Molecular Formula

C67H152N32O4

Molecular Weight

1470.1 g/mol

InChI

InChI=1S/C67H152N32O4/c1-52(2)37-58(94-44-60(49-101)96-42-57(14-9-21-91-67(76)77)98-46-62-15-10-35-99(62)36-34-85-47-63(69)53(3)103)43-93-55(12-7-19-89-65(72)73)40-92-56(13-8-20-90-66(74)75)41-95-61(50-102)45-97-59(48-100)39-84-31-29-81-25-24-79-26-27-82-32-33-87-54(11-6-18-88-64(70)71)38-83-30-28-80-23-22-78-16-4-5-17-86-51-68/h16,23,25,30-31,34,52-63,78-87,92-98,100-103H,4-15,17-22,24,26-29,32-33,35-51,68-69H2,1-3H3,(H4,70,71,88)(H4,72,73,89)(H4,74,75,90)(H4,76,77,91)/t53-,54+,55+,56+,57+,58+,59-,60-,61-,62+,63-/m1/s1

InChI Key

XSCLWOSUNQFZJO-FADGEIAPSA-N

Isomeric SMILES

C[C@H]([C@@H](CN[CH]CN1CCC[C@H]1CN[C@@H](CCCN=C(N)N)CN[C@H](CN[C@@H](CC(C)C)CN[C@@H](CCCN=C(N)N)CN[C@@H](CCCN=C(N)N)CN[C@H](CN[C@H](CN[CH]CN[CH]CNCCNCCN[C@@H](CCCN=C(N)N)CN[CH]CN[CH]CN[CH]CCCNCN)CO)CO)CO)N)O

Canonical SMILES

CC(C)CC(CNC(CCCN=C(N)N)CNC(CCCN=C(N)N)CNC(CNC(CN[CH]CN[CH]CNCCNCCNC(CCCN=C(N)N)CN[CH]CN[CH]CN[CH]CCCNCN)CO)CO)NCC(CO)NCC(CCCN=C(N)N)NCC1CCCN1C[CH]NCC(C(C)O)N

Origin of Product

United States

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